Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Description
Chemical Name: Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (mixture of isomers) Molecular Formula: C₂₃H₂₃NO₄ Molar Mass: 377.43 g/mol CAS No.: 188751-57-7 Key Properties:
- Density: 1.35 g/cm³ (predicted)
- Boiling Point: 600.0 ± 29.0 °C (predicted)
- pKa: 4.00 ± 0.20 (predicted)
- Hazard Class: IRRITANT .
This compound features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold with an Fmoc-protected amino group and a carboxylic acid moiety. Its stereochemistry (e.g., (2R,3R)-isomer, CAS 2171453-92-0) and bicyclic structure confer unique conformational constraints, making it valuable in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(12-14-9-10-15(23)11-14)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJQWJNLQURMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131499 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188751-57-7 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188751-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[221]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves multiple steps One common method includes the initial formation of the bicyclo[22The final step involves the attachment of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group through a series of reactions that may include esterification and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, it is used in the study of enzyme interactions and protein folding. The Fmoc group is particularly useful in peptide synthesis.
Medicine
Industry
In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted reactions. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
Biological Activity
Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (commonly referred to as Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C23H23NO4
- Molecular Weight : 377.43 g/mol
- CAS Number : 188751-57-7
- IUPAC Name : 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-bicyclo[2.2.1]heptane-2-carboxylic acid
Synthesis
The synthesis of Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, typically starting from 2-aminonorbornane-2-carboxylic acid and utilizing N-(9H-fluoren-9-ylmethoxycarbonyloxy)succinimide as a key reagent. The process generally yields a mixture of isomers, with an approximate yield of 21% reported in various studies .
Antimicrobial Properties
Research indicates that compounds derived from bicyclic structures exhibit antimicrobial properties. A study demonstrated that certain bicyclic carboxylic acids can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .
Anti-arrhythmic Activity
Bicyclo[2.2.1]heptane derivatives have been evaluated for their anti-arrhythmic properties, showing promise in suppressing ectopic beats and controlling cardiac rhythm disorders. Specifically, compounds similar to Fmoc derivatives have been noted for their ability to modulate cardiac ion channels, which are critical in maintaining normal heart function .
Neuroprotective Effects
There is emerging evidence that bicyclic compounds may exhibit neuroprotective effects. In animal models, certain derivatives have been shown to reduce neuronal damage and improve outcomes following ischemic events . This suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with Fmoc-protected amino groups?
- Methodology : The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. For example, coupling bicyclo[2.2.1]heptane-2-carboxylic acid with Fmoc-Cl (Fmoc-chloride) in dichloromethane (DCM) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) at -10–20°C yields the target molecule. Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity .
- Key Considerations : Reaction efficiency depends on anhydrous conditions and stoichiometric control of Fmoc-Cl. NMR (¹H/¹³C) and LC-MS are essential for confirming structural integrity .
Q. How can researchers verify the purity and stereochemical configuration of this compound?
- Analytical Methods :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Retention times should align with standards .
- NMR : Distinct signals for the bicycloheptane core (δ 1.2–2.8 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) confirm structure .
- Polarimetry : Specific rotation measurements validate enantiomeric purity in asymmetric syntheses .
Q. What safety protocols are mandatory when handling this compound?
- Hazard Classification : Acute toxicity (oral/dermal/inhalation, Category 4) necessitates PPE (gloves, goggles, lab coats) and fume hood use .
- Storage : Store in sealed containers at -20°C under inert gas (N₂/Ar) to prevent Fmoc group degradation .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane scaffold influence peptide conformation in drug design?
- Mechanistic Insight : The rigid bicyclic structure restricts backbone flexibility, enhancing target binding specificity. For example, replacing proline with this scaffold in peptide mimics improves proteolytic stability and α-helix induction .
- Experimental Design :
- Circular Dichroism (CD) : Compare helicity of bicycloheptane-containing peptides vs. natural analogs.
- Molecular Dynamics (MD) : Simulate conformational landscapes to optimize substituent placement .
Q. What strategies resolve contradictions in reaction yields reported for Fmoc-protected bicycloheptane derivatives?
- Case Study : reports 95% purity via recrystallization, while notes variable yields (21–38%) in oxidation steps.
- Resolution :
- Catalyst Screening : Test alternatives to chromic acid (e.g., TEMPO/NaClO) for milder oxidation .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., epoxides) and adjust reaction conditions .
Q. Can this compound serve as a precursor for covalent protein labeling probes?
- Application : Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid are functionalized with alkenyl nitriles for site-specific protein modification.
- Protocol :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
